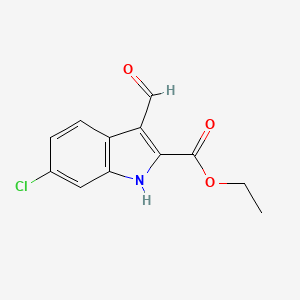
1-(2-Methoxy-5-methylphenyl)ethanone
Overview
Description
1-(2-Methoxy-5-methylphenyl)ethanone is a chemical compound with the molecular formula C10H12O2 . It is also known by other names such as Ethanone, 1-(2-methoxy-5-methylphenyl)-, and 1-(2-methoxy-5-methylphenyl)ethan-1-one .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a methoxy group (OCH3) and a methyl group (CH3) at the 2nd and 5th positions, respectively. The benzene ring is also attached to an ethanone group at the 1st position . The exact mass of the molecule is 164.083729621 g/mol .
Scientific Research Applications
Antibacterial Properties
- Anti-MRSA Activity : New diphenyl ether derivatives, including variants of 1-(2-Methoxy-5-methylphenyl)ethanone, showed good anti-methicillin-resistant Staphylococcus aureus (anti-MRSA) activity, demonstrating its potential in addressing antibiotic resistance (Yang et al., 2019).
Molecular Docking Studies
- Protein Binding Efficacy : Ethanone 1-(2-hydroxy-5-methyl phenyl), closely related to this compound, showed promising results in molecular docking studies with proteins in Staphylococcus aureus, indicating its potential in antimicrobial applications (Satya et al., 2022).
Chemical Synthesis and Analysis
- Synthetic Applications : The compound's variants have been synthesized and analyzed, showing its relevance in organic chemistry and material science. For instance, its derivatives have been explored for antimicrobial activity against bacterial and fungal organisms (Kumar et al., 2019).
- Chemical Structure and Stability : Studies have also focused on the structural and stability analysis of this compound and its derivatives, providing insights into their molecular properties and potential applications in various fields (Hibbs et al., 2003).
Novel Compound Synthesis
- New Compound Discovery : Research has led to the discovery of new compounds derived from this compound, expanding the scope of its applications in medicinal chemistry and drug discovery (Khan et al., 2003).
Safety and Hazards
Safety data indicates that 1-(2-Methoxy-5-methylphenyl)ethanone may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing the dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection when handling this compound .
Biochemical Analysis
Biochemical Properties
1-(2-Methoxy-5-methylphenyl)ethanone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The nature of these interactions often involves the oxidation of the methoxy and methyl groups, leading to the formation of more polar metabolites . Additionally, this compound can form hydrazones and oximes when reacting with hydrazine and hydroxylamine, respectively .
Cellular Effects
This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of certain transcription factors, leading to changes in gene expression patterns . Furthermore, this compound can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit certain cytochrome P450 enzymes, which play a critical role in drug metabolism . Additionally, this compound can form reversible hemiketals and irreversible oximes with aldehydes and ketones, respectively . These interactions can lead to significant changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable when stored at room temperature in a sealed, dry environment . Over extended periods, it may undergo degradation, leading to the formation of various degradation products. Long-term studies have shown that these degradation products can have different effects on cellular function compared to the parent compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while at higher doses, it can lead to significant physiological changes. For instance, high doses of this compound have been associated with toxic effects, including liver damage and alterations in enzyme activity . Threshold effects have also been observed, where a certain dosage level must be reached before any noticeable effects occur .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to increase their solubility and facilitate excretion from the body . The compound’s involvement in these metabolic pathways can significantly affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . Additionally, this compound can accumulate in certain tissues, leading to localized effects . The distribution of the compound within the body can significantly impact its overall activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, the compound may localize to the endoplasmic reticulum, where it can interact with cytochrome P450 enzymes . The subcellular localization of this compound can influence its activity and function, as well as its interactions with other biomolecules.
properties
IUPAC Name |
1-(2-methoxy-5-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-7-4-5-10(12-3)9(6-7)8(2)11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIOYMGCAXTUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407313 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20628-07-3 | |
| Record name | 1-(2-Methoxy-5-methylphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20628-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methoxy-5-methylphenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-methoxy-5-methylphenyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




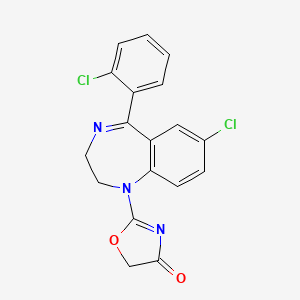
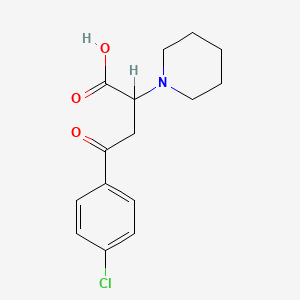
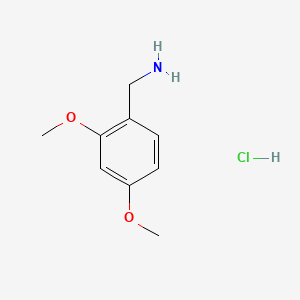
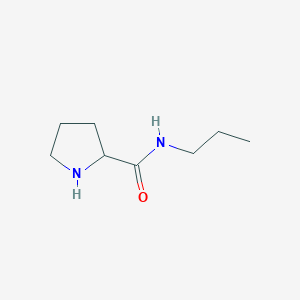

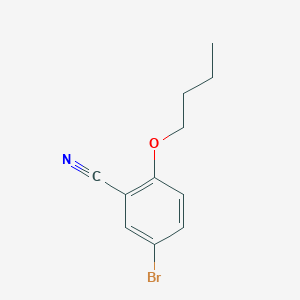
![1-(3'-Methyl[1,1'-biphenyl]-4-yl)ethanone](/img/structure/B1352090.png)

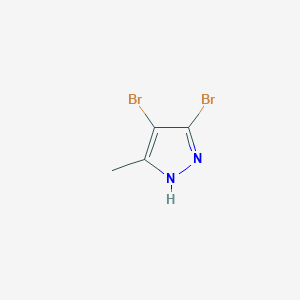
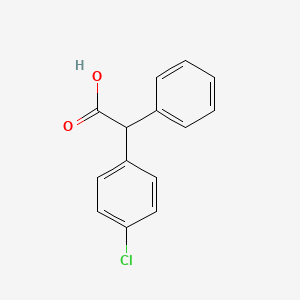
![N'-[6-(4-chlorophenyl)-3,4,5-tricyano-2-pyridinyl]-N,N-dimethyliminoformamide](/img/structure/B1352098.png)

